![molecular formula C12H9N3 B1454939 9-甲基吡啶并[2,3-f]喹喔啉 CAS No. 1351516-05-6](/img/structure/B1454939.png)
9-甲基吡啶并[2,3-f]喹喔啉
描述
Synthesis Analysis
Quinoxaline derivatives can be synthesized via reaction between synthon 1 and DL-2-amino succinic acid, and subsequent lactamization reaction . A wide range of synthetic strategies is reported in this significant area of research. The present review showcases recent research advances in the synthesis of quinoxaline derivatives following environmentally benign approaches .Molecular Structure Analysis
The molecular formula of 9-Methylpyrido[2,3-f]quinoxaline is C12H9N3. Its molecular weight is 195.22 g/mol. The X-ray structure of the catalytic domain of the EphA3 tyrosine kinase in complex with a previously reported type II inhibitor was used to design two novel quinoxaline derivatives .Chemical Reactions Analysis
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .Physical And Chemical Properties Analysis
9-Methylpyrido[2,3-f]quinoxaline exhibits various physical, chemical, and biological properties. It is characterized by its unique chemical structure.科学研究应用
光物理研究
9-甲基吡啶并[2,3-f]喹喔啉衍生物因其独特的光物理性质而受到研究。一项值得注意的应用是在 DNA 探针的开发中,其中某些衍生物在有机溶剂中或与 DNA 结合时表现出发光,但在水中不发光。这种选择性发光表明其作为核酸的光化学和光物理探针的潜在用途,突出了该化合物在生化研究和分子诊断中的作用 (O'donoghue、Kelly 和 Kruger,2004)。
抗真菌活性
9-甲基吡啶并[2,3-f]喹喔啉的一些衍生物在体外表现出抗真菌活性。对这些化合物合成和表征的研究提供了它们作为抗真菌剂的潜力的见解。该应用对于药物研究非常重要,特别是在开发新的抗真菌药物方面 (仓泽等,2003)。
结构表征和合成
该化合物及其衍生物一直是结构表征研究的主题,包括在水热条件下合成和通过各种光谱方法进行分析。这些研究不仅有助于理解喹喔啉衍生物的化学性质,还有助于开发在催化和材料科学中具有潜在应用的材料和配合物 (黄、潘和董,2016)。
DNA 结合研究
9-甲基吡啶并[2,3-f]喹喔啉衍生物因其 DNA 结合能力而受到探索,这对于治疗剂的开发至关重要。通过各种光谱方法表征的与 DNA 的相互作用表明这些化合物在开发具有特定 DNA 靶向能力的药物方面的潜力。此类研究是癌症研究和新型化疗剂开发的基础 (Gu 等,2017)。
作用机制
Target of Action
Quinoxalines, the class of compounds to which 9-methylpyrido[2,3-f]quinoxaline belongs, are known to interact with a variety of biological targets, including tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and others .
Mode of Action
Quinoxalines are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Quinoxalines are known to affect a variety of biochemical pathways, often leading to changes in cellular processes such as cell proliferation, apoptosis, and signal transduction .
Result of Action
Quinoxalines are known to have a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoxalines .
安全和危害
未来方向
Quinoxalines have emerged as a promising class of heterocyclic compounds for charge transport applications . The research in this field is mainly focused on the structural modification of the quinoxaline derivatives in order to control their therapeutic properties . Future research efforts are aimed at enhancing their performance and addressing key challenges in various applications .
生化分析
Biochemical Properties
9-Methylpyrido[2,3-f]quinoxaline plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as tyrosine kinases, which are involved in cell signaling pathways . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes. Additionally, 9-Methylpyrido[2,3-f]quinoxaline has been shown to interact with proteins involved in apoptosis, such as caspases, influencing cell death pathways.
Cellular Effects
The effects of 9-Methylpyrido[2,3-f]quinoxaline on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation by interfering with cell signaling pathways and inducing apoptosis . The compound affects gene expression by modulating transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, 9-Methylpyrido[2,3-f]quinoxaline impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, 9-Methylpyrido[2,3-f]quinoxaline exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases, inhibiting their catalytic activity . This binding prevents the phosphorylation of downstream targets, thereby disrupting cell signaling pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes . These interactions result in altered transcriptional profiles and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Methylpyrido[2,3-f]quinoxaline have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 9-Methylpyrido[2,3-f]quinoxaline has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The compound’s stability and efficacy may decrease over time, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of 9-Methylpyrido[2,3-f]quinoxaline vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to toxic side effects.
Metabolic Pathways
9-Methylpyrido[2,3-f]quinoxaline is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 9-Methylpyrido[2,3-f]quinoxaline is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins.
Subcellular Localization
The subcellular localization of 9-Methylpyrido[2,3-f]quinoxaline is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also translocate to the nucleus, where it affects gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity.
属性
IUPAC Name |
9-methylpyrido[2,3-f]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-8-2-3-9-4-5-10-12(11(9)15-8)14-7-6-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRSTZSGIJHFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=NC=CN=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302782 | |
| Record name | 9-Methylpyrido[2,3-f]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351516-05-6 | |
| Record name | 9-Methylpyrido[2,3-f]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351516-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylpyrido[2,3-f]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
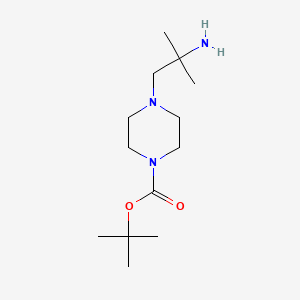




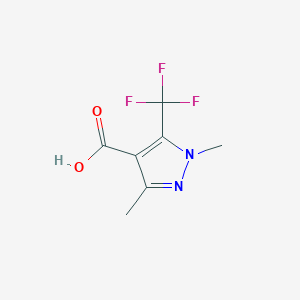
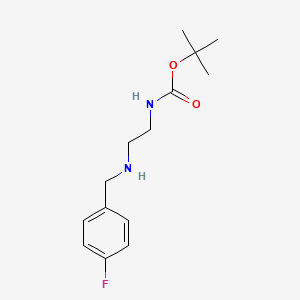
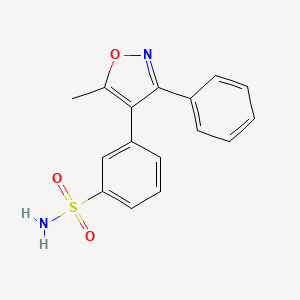
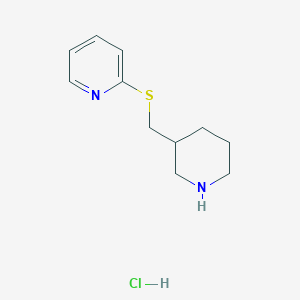

![Thieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1454876.png)
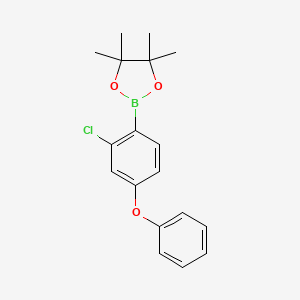

![4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1454879.png)
